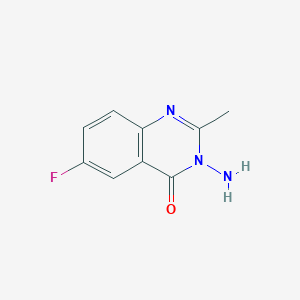
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8FN3O and its molecular weight is 193.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Cytotoxicity and Antitumor Activity
Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (Breast) | 3.79 ± 0.96 | |
| This compound | A2780 (Ovarian) | 0.14 ± 0.03 | |
| Lapatinib | MCF7 | 5.9 ± 0.74 | |
| Lapatinib | A2780 | 12.11 ± 1.03 |
The compound's mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Notably, compounds derived from this class have shown to act as ATP non-competitive inhibitors against CDK2 and HER2 kinases and ATP competitive inhibitors against EGFR .
Antiviral Activity
In addition to antitumor properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. For instance, specific analogs were tested against Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity linked to the structural modifications on the quinazolinone scaffold .
Table 2: Antiviral Activity Against TMV
Structure-Activity Relationships (SAR)
The biological activity of quinazolinone derivatives is heavily influenced by their substituents. The presence of fluorine atoms, as seen in this compound, has been associated with enhanced cytotoxicity compared to other halogenated derivatives . The SAR studies suggest that modifications at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.
Case Studies
A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation. The results indicated that compounds with a fluorine substitution at the sixth position showed improved inhibitory activity compared to their non-fluorinated counterparts .
特性
IUPAC Name |
3-amino-6-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWAGDCXKFEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














